3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)propanamide
CAS No.:
Cat. No.: VC19996281
Molecular Formula: C24H19N3O4
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19N3O4 |
|---|---|
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | 3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-hydroxyphenyl)propanamide |
| Standard InChI | InChI=1S/C24H19N3O4/c28-20-12-6-4-10-18(20)25-21(29)13-14-26-22-15-7-1-2-8-16(15)24(31)27(22)19-11-5-3-9-17(19)23(26)30/h1-12,22,28H,13-14H2,(H,25,29) |
| Standard InChI Key | MRDJFFKNMHJPAD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=CC=CC=C5O |
Introduction
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)propanamide is a complex organic compound belonging to the isoindoloquinazolinone family. It features a fused isoindole and quinazoline ring system, characterized by multiple functional groups including carbonyl and amide functionalities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties.
Synthesis Methods
The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)propanamide typically involves multi-component reactions. One common method is the Povarov reaction, which combines anilines, alkenes, and 2-formylbenzoic acid in the presence of Lewis or Brønsted acids. For industrial applications, synthesis may be scaled up using continuous flow reactors and optimized conditions to enhance efficiency and yield.
| Synthesis Method | Description |
|---|---|
| Povarov Reaction | Combines anilines, alkenes, and 2-formylbenzoic acid. |
| Continuous Flow Reactors | Enhances efficiency and yield in industrial settings. |
Biological Activities and Potential Applications
| Potential Application | Description |
|---|---|
| Cancer Treatment | Inhibition of kinases involved in cancer proliferation. |
| Infection Response | Modulation of signaling pathways related to infection. |
Research Findings and Future Directions
Understanding how this compound interacts with biological targets is crucial for its application in drug development. Techniques such as molecular docking and interaction studies with proteins and nucleic acids are essential for clarifying its therapeutic potential and safety profile. Further pharmacological studies are required to elucidate the specific mechanisms of action and to explore its potential applications in medicinal chemistry.
| Research Technique | Purpose |
|---|---|
| Molecular Docking | Predicts affinity to biological targets. |
| Interaction Studies | Clarifies therapeutic potential and safety. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume